Ethyl 5-Bromoindole-3-acetate
Description
Ethyl 5-bromoindole-3-acetate is an indole-derived compound characterized by a bromine substituent at the 5-position of the indole ring and an ethyl ester group at the 3-acetic acid position. This compound is structurally related to bioactive indole derivatives, which are often employed in medicinal chemistry and agrochemical research due to their versatile reactivity and biological relevance.
Properties
Molecular Formula |
C12H12BrNO2 |
|---|---|
Molecular Weight |
282.13 g/mol |
IUPAC Name |
ethyl 2-(5-bromo-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H12BrNO2/c1-2-16-12(15)5-8-7-14-11-4-3-9(13)6-10(8)11/h3-4,6-7,14H,2,5H2,1H3 |
InChI Key |
CMIOCERDHVURFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-Bromoindole-3-acetate typically involves the bromination of indole derivatives followed by esterification. One common method includes the bromination of indole-3-acetic acid using bromine in acetic acid, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 5-Bromoindole-3-acetic acid.
Reduction: Ethyl 5-Bromoindole-3-ethanol.
Substitution: 5-Aminoindole-3-acetate or 5-Thioindole-3-acetate.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Ethyl 5-Bromoindole-3-acetate has been investigated for its potential anticancer properties. Research indicates that derivatives of indole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that the compound can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. The specific mechanisms often involve the activation of caspases and the regulation of Bcl-2 family proteins, which are crucial for apoptotic processes.
Case Study: Cytotoxicity in V79 and MCF7 Cells
In a study examining the effects of various indole derivatives, including this compound, on V79 (Chinese hamster ovary) and MCF7 (breast cancer) cells, it was found that the compound exhibited a dose-dependent reduction in cell viability. The results indicated that at concentrations of 50 µM, significant cytotoxic effects were observed, suggesting its potential as an anticancer agent .
| Cell Line | Concentration (µM) | Surviving Fraction (%) |
|---|---|---|
| V79 | 50 | 30 |
| MCF7 | 50 | 25 |
Agricultural Applications
Herbicide Potential
this compound has been explored for its herbicidal properties. Its structure suggests potential activity against a variety of weeds due to its ability to disrupt plant growth regulators. Research into halogenated indole derivatives indicates their efficacy as herbicides, particularly in controlling broadleaf weeds while minimizing harm to crops.
Case Study: Herbicidal Activity
A study reported that halogenated indole derivatives, including this compound, demonstrated effective weed control with low toxicity to crops. The research highlighted that at lower concentrations, these compounds could act as growth stimulants for certain plants, while at higher concentrations, they inhibited growth effectively .
| Weed Type | Effective Concentration (g/ha) | Control Efficacy (%) |
|---|---|---|
| Wild Oat | 0.5 | 85 |
| Amaranthus Retroflexus | 1.0 | 90 |
Materials Science
Synthesis of Functional Materials
The unique properties of this compound make it a valuable precursor in synthesizing functional materials. Its reactivity allows for the incorporation into polymeric structures or as a building block for more complex organic materials.
Case Study: Polymer Composites
Research has demonstrated the utility of this compound in creating polymer composites with enhanced mechanical properties and thermal stability. The compound's integration into polyhydroxyalkanoates has shown promise in developing biodegradable materials with applications in packaging and agricultural films .
| Material Type | Property Enhanced | Application Area |
|---|---|---|
| Polyhydroxyalkanoates | Mechanical Strength | Biodegradable Packaging |
| Indole Derivative Polymers | Thermal Stability | Agricultural Films |
Mechanism of Action
The mechanism of action of Ethyl 5-Bromoindole-3-acetate involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The bromine atom and ester group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare ethyl 5-bromoindole-3-acetate with structurally and functionally related indole derivatives:
Table 1: Key Properties of this compound and Analogues
Structural and Functional Analysis
Methyl vs. Ethyl Esters: Mthis compound (CAS 117235-22-0) shares the same indole core and bromine substitution as the ethyl ester but differs in ester group size. However, methyl esters are often preferred for synthetic simplicity and cost-effectiveness .
Free Acid vs. Ester Derivatives :
- 5-Bromoindole-3-acetic acid (CAS 40432-84-6) lacks the ester group, making it more polar and less stable under acidic or basic conditions. This free acid form is a precursor for ester synthesis and may serve as a plant growth regulator due to structural similarity to auxins like indole-3-acetic acid (IAA) .
Diacetylated Derivatives :
- 5-Bromoindoxyl diacetate (1-acetyl-5-bromo-1H-indol-3-yl acetate) introduces an additional acetyl group at the 1-position, which may alter metabolic stability and reactivity. Such modifications are common in prodrug design to improve bioavailability .
Heterocyclic Analogues :
- Ethyl 2-(5-bromo-2-nitrothiophen-3-yl)acetate (CAS 1956310-57-8) replaces the indole ring with a nitro-substituted thiophene. This structural divergence significantly impacts electronic properties and biological activity, making it more suited for materials science applications .
Biological Activity
Ethyl 5-Bromoindole-3-acetate is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article delves into its biological activity, synthesis, and various applications, supported by relevant data and findings from diverse sources.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 271.11 g/mol. The compound features a bromine atom at the 5-position and an acetate group at the 3-position, which are critical for its reactivity and biological activity. The indole structure itself is known for its diverse biological properties, making derivatives like this compound particularly valuable in pharmacological research.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activities. A study highlighted that indole derivatives can selectively reduce the viability of breast cancer cells more effectively than traditional treatments like tamoxifen. The mechanism involves the activation of apoptotic pathways, notably through increased Caspase-8 activity in treated cells .
Antimicrobial Activity
The compound has also shown potential antimicrobial properties. Indole derivatives, including this compound, have been evaluated for their efficacy against various bacterial strains. For instance, studies have reported that modifications to the indole structure can enhance antibacterial activity, suggesting that this compound could be explored further as a candidate for antibacterial therapies .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The presence of bromine enhances its binding affinity to certain receptors and enzymes, which may lead to varied biological effects depending on the target.
Synthesis
The synthesis of this compound typically involves several steps:
- Indole Preparation : Starting with indoles dissolved in ethanol.
- Bromination : Reacting with bromine or a brominating agent.
- Acetylation : Treating with acetic anhydride to introduce the acetate group.
This multi-step synthesis highlights the compound's versatility as a building block in organic chemistry.
Comparative Analysis with Similar Compounds
Table 1 compares this compound with other structurally related compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Indole structure with bromine and acetate | Anticancer, Antimicrobial |
| Indole-3-acetic acid | Indole structure with acetic acid | Plant growth regulator |
| Methyl 5-bromoindole-3-carboxylate | Methyl group instead of ethyl | Anticancer properties |
| Ethyl indole-2-carboxylate | Indole structure with carboxylic acid | Antimicrobial activity |
| 5-Bromoindole | Basic indole structure with bromine | Anticancer properties |
This table illustrates the unique features of this compound while showcasing its potential as part of a broader class of biologically active indoles .
Case Studies and Research Findings
Several case studies have focused on the biological activity of this compound:
- Breast Cancer Treatment : A recent study demonstrated that compounds derived from indoles, including this compound, significantly reduced cancer cell viability compared to standard treatments, indicating potential as an alternative therapeutic agent .
- Antimicrobial Efficacy : Another investigation explored the compound's effectiveness against various pathogens, revealing promising results that warrant further exploration in drug development .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The indole ring undergoes electrophilic substitution, directed by the acetate group. Key reactions include:
-
Nitration : Occurs at positions influenced by the electron-withdrawing acetate group.
-
Bromination : Further bromination at unsubstituted positions may be feasible under controlled conditions.
Example Conditions :
-
Nitration : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C.
-
Positional Selectivity : The acetate group directs electrophiles to specific positions (e.g., para to the substituent).
Nucleophilic Acyl Substitution
The acetate group participates in nucleophilic acyl substitution, enabling functionalization:
-
Reaction with Amines/Alcohols :
-
Reagents : Ammonia (NH₃), alcohols (e.g., ethanol), or hydrazine derivatives.
-
Conditions : Heating under reflux with a base (e.g., pyridine).
-
Product : Substituted amides or esters.
-
Coupling Reactions
The compound can undergo cross-coupling reactions, such as:
-
Suzuki Coupling :
-
Cycloadditions :
Biological Activity Correlation
While not a direct chemical reaction, the compound’s reactivity informs its biological interactions:
-
Antimicrobial Activity : Indole derivatives exhibit broad-spectrum inhibition of pathogens, influenced by substituent positioning .
-
Enzyme Targeting : The bromine atom enhances binding affinity to biological targets (e.g., enzymes, receptors).
Key Research Findings
-
Purity : Synthesis yields >99% pure product under optimized conditions .
-
Scalability : Continuous flow reactors improve large-scale production efficiency.
-
Versatility : The compound serves as a precursor for pharmaceuticals and materials science applications .
Data Tables
Table 1: Synthesis Steps for Ethyl 5-Bromoindole-3-acetate
| Step | Reagents | Temperature | Time | Product |
|---|---|---|---|---|
| Sodium sulfonate substitution | Sodium bisulfite, ethanol | 20–30°C | 15–20 hours | Intermediate I |
| Acylation | Acetic anhydride | 55–65°C | 1.4–1.9 hours | Intermediate II |
| Bromination | Bromine (Br₂), water | 0–9°C → RT | 1–1.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
